An In-depth Technical Guide to 8-Methyl-4-nonanone: Chemical Properties, Structure, and Analysis
An In-depth Technical Guide to 8-Methyl-4-nonanone: Chemical Properties, Structure, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methyl-4-nonanone is a branched-chain aliphatic ketone with the molecular formula C₁₀H₂₀O.[1] As a member of the ketone family, it possesses a carbonyl functional group, which is a key determinant of its chemical reactivity and physical properties. While not as extensively studied as some other ketones, understanding the characteristics of 8-Methyl-4-nonanone is valuable for researchers in various fields, including organic synthesis, analytical chemistry, and potentially in the study of chemical signaling, given the role of other ketones as semiochemicals. This guide provides a comprehensive overview of its chemical structure, properties, plausible synthetic routes, analytical characterization methods, and safety considerations, designed to be a valuable resource for laboratory and research applications.
Chemical Structure and Properties
The fundamental identity of 8-Methyl-4-nonanone is defined by its molecular structure and resulting physicochemical properties.
Structural Identification
The structure of 8-Methyl-4-nonanone features a nine-carbon backbone with a carbonyl group at the fourth position and a methyl group branching at the eighth position.[1]
| Identifier | Value |
| IUPAC Name | 8-methylnonan-4-one[1] |
| CAS Number | 6137-29-7[1] |
| Molecular Formula | C₁₀H₂₀O[1] |
| Molecular Weight | 156.26 g/mol [1] |
| Canonical SMILES | CCCC(=O)CCCC(C)C[2] |
| InChI | InChI=1S/C10H20O/c1-4-6-10(11)8-5-7-9(2)3/h9H,4-8H2,1-3H3[1] |
| InChIKey | HZUJDCJQPCTXPQ-UHFFFAOYSA-N[1] |
Diagram of the chemical structure of 8-Methyl-4-nonanone.
Caption: 2D structure of 8-Methyl-4-nonanone.
Physicochemical Properties
The physical and chemical properties of 8-Methyl-4-nonanone are summarized in the table below. These properties are crucial for its handling, purification, and application in various experimental setups.
| Property | Value |
| Boiling Point | 205.54°C (estimated)[2] |
| Melting Point | -3.45°C (estimated)[2] |
| Density | 0.8284 g/cm³ (estimated)[2] |
| Flash Point | 69.9 ± 7.5 °C (Predicted)[2] |
| logP (Octanol-Water Partition Coefficient) | 3.38 (Predicted)[2] |
| Topological Polar Surface Area | 17.1 Ų |
Synthesis and Manufacturing
While specific, detailed industrial-scale synthesis protocols for 8-Methyl-4-nonanone are not widely published, its structure lends itself to well-established methods for ketone synthesis. The choice of a particular synthetic route would depend on factors such as the availability of starting materials, desired yield and purity, and scalability.
Plausible Synthetic Routes
Two common and reliable methods for the synthesis of aliphatic ketones like 8-Methyl-4-nonanone are the oxidation of a corresponding secondary alcohol and the reaction of an organometallic reagent with a carboxylic acid or its derivative.
1. Oxidation of 8-Methyl-4-nonanol
A straightforward method for the synthesis of 8-Methyl-4-nonanone is the oxidation of its corresponding secondary alcohol, 8-methyl-4-nonanol. A variety of oxidizing agents can be employed for this transformation, with the choice often dictated by the desired reaction conditions (e.g., mildness, cost, and environmental impact).[3]
-
Jones Oxidation: This classic method involves the use of chromic acid (generated from chromium trioxide in sulfuric acid and acetone).[4] While effective, the toxicity of chromium reagents has led to the development of alternative methods.
-
Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base like triethylamine. It is a mild and high-yielding method for converting secondary alcohols to ketones.[3]
-
Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that offers a mild and selective method for the oxidation of alcohols to ketones at room temperature.[3]
Diagram of the synthetic workflow for the oxidation of a secondary alcohol to a ketone.
Caption: General workflow for the synthesis of a ketone via alcohol oxidation.
2. Synthesis from a Carboxylic Acid and an Organolithium Reagent
Another powerful method for ketone synthesis involves the reaction of a carboxylic acid with an organolithium reagent.[5][6] This approach allows for the formation of the carbon-carbon bond adjacent to the carbonyl group. For the synthesis of 8-Methyl-4-nonanone, one could envision the reaction of hexanoic acid with isobutyllithium or the reaction of isovaleric acid with pentyllithium. A key aspect of this reaction is the use of two equivalents of the organolithium reagent; the first deprotonates the carboxylic acid, and the second adds to the carboxylate to form a stable dianionic intermediate, which upon aqueous workup, yields the ketone.[7]
Step-by-step protocol for the synthesis of a ketone from a carboxylic acid and an organolithium reagent:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the appropriate carboxylic acid (e.g., hexanoic acid) in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF).
-
Addition of Organolithium Reagent: Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath. Add two equivalents of the corresponding organolithium reagent (e.g., isobutyllithium) dropwise via the dropping funnel, maintaining the low temperature.
-
Reaction Quenching: After the addition is complete, allow the reaction to stir at low temperature for a specified time before slowly quenching with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., magnesium sulfate), and concentrate under reduced pressure. The crude ketone can then be purified by distillation or column chromatography.
Analytical Characterization
The identity and purity of 8-Methyl-4-nonanone can be confirmed using a suite of standard analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the analysis of volatile compounds like 8-Methyl-4-nonanone. It provides both the retention time, which is characteristic of the compound under specific chromatographic conditions, and a mass spectrum, which offers structural information based on the fragmentation pattern.
A general protocol for the GC-MS analysis of a ketone sample:
-
Sample Preparation: Prepare a dilute solution of the 8-Methyl-4-nonanone sample in a volatile organic solvent such as hexane or dichloromethane.
-
GC Conditions:
-
Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms) is typically suitable for separating aliphatic ketones.
-
Injector: Use a split/splitless injector, with a typical injection volume of 1 µL.
-
Oven Program: A temperature gradient program is often employed, starting at a lower temperature and ramping up to a higher temperature to ensure good separation of components.
-
Carrier Gas: Helium is a commonly used carrier gas.
-
-
MS Conditions:
-
Ionization: Electron ionization (EI) at 70 eV is standard for generating reproducible mass spectra.
-
Mass Analyzer: A quadrupole or ion trap mass analyzer can be used.
-
Scan Range: The mass range should be set to detect the molecular ion of 8-Methyl-4-nonanone (m/z 156) and its expected fragments.
-
-
Data Analysis: The identity of 8-Methyl-4-nonanone is confirmed by matching its retention time and mass spectrum with that of a known standard or by comparing the mass spectrum to a reference library such as the NIST/EPA/NIH Mass Spectral Library.
Diagram of the GC-MS analytical workflow.
Caption: Workflow for the analysis of a volatile compound using GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural elucidation of organic molecules like 8-Methyl-4-nonanone.
-
¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Key expected signals would include:
-
A doublet for the methyl protons at the 8-position, coupled to the adjacent methine proton.
-
A multiplet for the methine proton at the 8-position.
-
Triplets for the methyl protons at the 1-position and the methylene protons adjacent to the carbonyl group (at the 3- and 5-positions).
-
Multiplets for the other methylene protons in the carbon chain.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show a distinct signal for each unique carbon atom in the molecule. A key diagnostic signal will be the resonance for the carbonyl carbon, which typically appears significantly downfield (around 200-220 ppm) in aliphatic ketones.
Applications and Research
Specific applications and research focused on 8-Methyl-4-nonanone are not extensively documented in publicly available literature. However, based on the properties of similar aliphatic ketones, some potential areas of interest can be inferred.
-
Flavor and Fragrance: Many ketones with similar chain lengths are used as flavor and fragrance components. For instance, 2-nonanone has a fruity and cheesy odor and is found in various natural products.[8][9] While the specific organoleptic properties of 8-Methyl-4-nonanone are not well-documented, it could potentially find use in these industries.
-
Chemical Intermediate: Its structure makes it a potential starting material or intermediate in organic synthesis for the creation of more complex molecules.
-
Solvent Properties: Like other ketones, it is likely to have good solvent properties for a range of organic compounds.
Further research is needed to explore the specific biological activities, applications, and occurrence of 8-Methyl-4-nonanone.
Safety and Handling
General Safety Precautions
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from sources of ignition.
-
Fire Safety: This compound is predicted to be a flammable liquid. Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media such as carbon dioxide, dry chemical powder, or alcohol-resistant foam.[11]
-
First Aid:
-
In case of skin contact: Wash off immediately with plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If inhaled: Move to fresh air.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[10]
-
It is strongly recommended to perform a thorough risk assessment before handling this chemical and to consult the SDS for a closely related compound if a specific one for 8-Methyl-4-nonanone cannot be obtained.
References
- Birkholz, W. R., et al. (2009). Preparation of Ketones from the Reaction of Organolithium Reagents with Carboxylic Acids. Organic Syntheses, 68, 133.
- Millán, S., & Pérez, M. (1999). The reaction of organolithium reagents and carboxylic acids constitutes a simple general method for the synthesis of ketones. Tetrahedron, 55(44), 13413-13422.
-
Chemistry Steps. (n.d.). Carboxylic Acids to Ketones. Retrieved from [Link]
- Cava, M. P., & Deana, A. A. (1959). Ketone, cyclohexyl methyl. Organic Syntheses, 39, 40.
- Moodle. (n.d.). Preparation of Aldehydes and Ketones from Nitriles and Carboxylic Acids. Retrieved from a specific Moodle course page (Note: A direct, universally accessible URL is not available for this source).
- Koreeda, M. (2011, May 10). Experiment 2. Oxidation of an Alcohol. University of Michigan.
- Newman, M. S., & Smith, A. S. (1951). Grignard Reactions: Synthesis of Aliphatic Ketones. Journal of the American Chemical Society, 73(8), 3845-3847.
- Kidwai, M., Bhardwaj, S., & Jain, A. (2011). A green oxidation protocol for the conversion of secondary alcohols into ketones using heterogeneous nanocrystalline titanium (IV) oxide in polyethylene glycol.
- Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 537803, 8-Methyl-4-nonanone. Retrieved from [Link]
- Google Patents. (n.d.). US4982029A - Method for the direct preparation of olefins from ketones and Grignard reagents.
- Wang, Y., et al. (2014). Highly Efficient Cu(I)-Catalyzed Oxidation of Alcohols to Ketones and Aldehydes with Diaziridinone. Organic Letters, 16(15), 4066-4069.
- L.S.College, Muzaffarpur. (2020, May 23).
- Chemistry LibreTexts. (2023, January 22). Conversion to ketones using Grignard reagents.
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
- Monasterolo, C., et al. (2022). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Science, 13(17), 4946-4954.
-
NextSDS. (n.d.). 8-Methyl-4-nonanone — Chemical Substance Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53882897, 8-Methyl-4-nonene. Retrieved from [Link]
- Mdachi, S. J. M. (2012). Synthesis of 8-methylnonane-1,6,7-trien-4-one and related allenes as potentially useful synthetic precursors. Bulletin of the Chemical Society of Ethiopia, 26(1), 103-113.
- Fisher Scientific. (n.d.). Safety Data Sheet for 4-Methyl-5-nonanone.
- Sigma-Aldrich. (n.d.). Safety Data Sheet for 3-Methyl-2,4-pentanedione.
- FUJIFILM Wako Chemicals. (n.d.). Safety Data Sheet for 4-Methyl-2-pentanone.
-
The Good Scents Company. (n.d.). 4-nonanone amyl propyl ketone. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-nonanone methyl heptyl ketone. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 8-methyl-2-nonanone, 64303-47-5. Retrieved from [Link]
- Perfumer & Flavorist. (2017, December 21).
-
Scent.vn. (n.d.). 4-Nonanone CAS# 4485-09-0: Odor profile, Molecular properties, Regulation. Retrieved from [Link]
Sources
- 1. 8-Methyl-4-nonanone | C10H20O | CID 537803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. download.e-bookshelf.de [download.e-bookshelf.de]
- 5. organicreactions.org [organicreactions.org]
- 6. Carboxylic Acids to Ketones - Chemistry Steps [chemistrysteps.com]
- 7. moodle.tau.ac.il [moodle.tau.ac.il]
- 8. 2-nonanone, 821-55-6 [thegoodscentscompany.com]
- 9. perfumerflavorist.com [perfumerflavorist.com]
- 10. fishersci.com [fishersci.com]
- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
